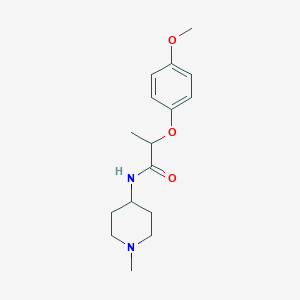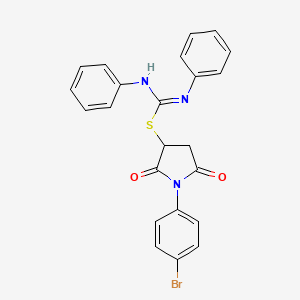
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, also known as BRD3711, is a small-molecule inhibitor that has shown potential in various scientific research applications.
Wirkmechanismus
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate binds to the acetyl-lysine recognition site of the bromodomain of BRD4, preventing its interaction with acetylated histones and transcription factors. This leads to the inhibition of BRD4-mediated transcriptional activation and the suppression of oncogenic gene expression. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to induce the degradation of BRD4 protein, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to exhibit potent anti-cancer activity in various preclinical models, including leukemia, lymphoma, and solid tumors. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to improve cardiac function in animal models of heart failure by reducing fibrosis and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate is a highly selective and potent inhibitor of BRD4, making it a valuable tool for studying the role of BRD4 in various biological processes. Its high potency also allows for the use of lower concentrations, minimizing off-target effects. However, its limited solubility and stability in aqueous solutions may pose challenges for some experiments. In addition, its anti-cancer activity may limit its use in certain studies where cancer cells are not the focus.
Zukünftige Richtungen
For research include the investigation of its efficacy in combination with other cancer therapies, the identification of biomarkers for patient selection, and the development of more potent and selective BRD4 inhibitors. In addition, the role of BRD4 in various physiological and pathological processes, including inflammation and cardiovascular diseases, warrants further investigation.
Synthesemethoden
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate can be synthesized through a multi-step process that involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate, followed by cyclization with ammonia and subsequent reaction with diphenylthiocarbamoyl chloride. The final product is obtained through recrystallization and purification. The synthesis process has been optimized to yield high purity and yield of 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to be a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) protein family. BRD4 plays a critical role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. 1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate has been shown to selectively inhibit BRD4 activity, leading to the suppression of oncogenic transcriptional programs and the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c24-16-11-13-19(14-12-16)27-21(28)15-20(22(27)29)30-23(25-17-7-3-1-4-8-17)26-18-9-5-2-6-10-18/h1-14,20H,15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJMYSCHJWPSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4972873.png)
![N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4972889.png)
![17-(4-methoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4972898.png)
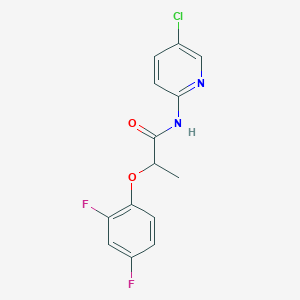
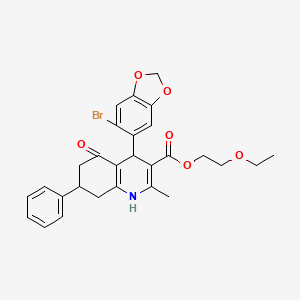
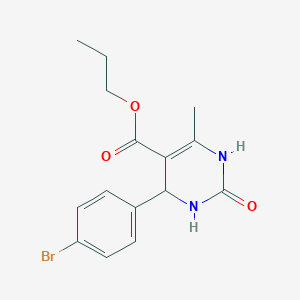
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4972930.png)

![2-[(4-iodophenyl)diazenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B4972938.png)
![N-({[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4972949.png)
![2-(methylamino)-5-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B4972958.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4972963.png)
![5-methyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4972969.png)
